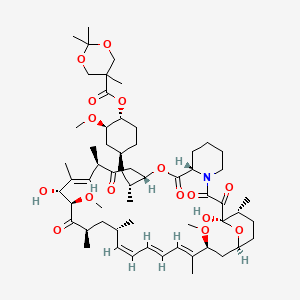

![molecular formula C18H32O16 B13401776 (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Kestose is a trisaccharide belonging to the group of fructooligosaccharides. It is composed of one glucose and two fructose molecules linked by glycosidic bonds. This compound is naturally found in various plants, including wheat, onions, asparagus, and bananas . It is known for its prebiotic properties, which promote the growth of beneficial gut bacteria.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Kestose can be synthesized through enzymatic reactions involving fructosyltransferases. One common method involves using the enzyme β-fructofuranosidase from Aspergillus japonicus, which catalyzes the transfer of fructose units from sucrose to form 1-kestose . The reaction typically occurs at 40°C and can achieve a production efficiency of up to 32.3% after 24 hours .

Industrial Production Methods

Industrial production of 1-kestose often utilizes transgenic yeast expressing fructosyltransferase enzymes. For example, the enzyme from Aspergillus foetidus has been used to produce 1-kestose in transgenic yeast . This method allows for large-scale production and can be optimized for higher yields.

Analyse Des Réactions Chimiques

Types of Reactions

1-Kestose primarily undergoes enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. The key reactions involve the transfer of fructose units to form longer fructooligosaccharides.

Common Reagents and Conditions

The primary reagent used in the synthesis of 1-kestose is sucrose, which acts as both the fructose donor and acceptor. The enzymatic reactions typically occur under mild conditions, such as 40°C, and do not require harsh chemicals .

Major Products Formed

The major products formed from the enzymatic reactions involving 1-kestose include longer-chain fructooligosaccharides like nystose and fructofuranosyl nystose .

Applications De Recherche Scientifique

1-Kestose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, 1-kestose is used as a model compound to study the properties and behavior of fructooligosaccharides. It is also used in the synthesis of other oligosaccharides.

Biology

In biology, 1-kestose is known for its prebiotic properties. It promotes the growth of beneficial gut bacteria such as Bifidobacteria and Faecalibacterium prausnitzii . This makes it valuable in studies related to gut health and microbiota.

Medicine

In medicine, 1-kestose has been studied for its potential to improve gut health and support the immune system. It has also been investigated for its role in reducing the side effects of chemotherapy in patients with pancreatic ductal adenocarcinoma .

Industry

In the food industry, 1-kestose is used as a low-calorie sweetener and a functional ingredient in various food products. Its prebiotic properties make it a valuable addition to health foods and dietary supplements.

Mécanisme D'action

1-Kestose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. The key enzymes involved in its metabolism are sucrose-sucrose fructosyl transferase and fructan-fructan 1-fructosyl transferase . These enzymes facilitate the transfer of fructose units, leading to the formation of longer fructooligosaccharides.

Comparaison Avec Des Composés Similaires

1-Kestose is part of a group of fructooligosaccharides that includes nystose and fructofuranosyl nystose. Compared to these compounds, 1-kestose is the smallest and simplest, consisting of only three sugar units . This simplicity makes it more efficient in promoting the growth of certain beneficial bacteria, such as Faecalibacterium prausnitzii .

Similar Compounds

Nystose: A tetrasaccharide composed of one glucose and three fructose units.

Fructofuranosyl nystose: A pentasaccharide composed of one glucose and four fructose units.

1-Kestose’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

2-[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWYEUIPHLMNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)

![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)

![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)

![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)

![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)

![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)